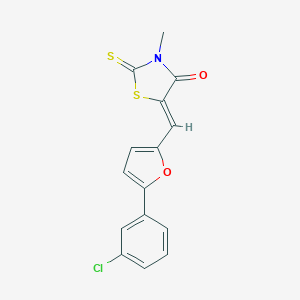
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one, also known as CTBT, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. In cancer research, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have been shown to be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess antioxidant properties, which can protect cells from oxidative damage.
作用机制
The mechanism of action of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis. Inflammatory diseases may be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess various biochemical and physiological effects. In cancer cells, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis. Inflammatory diseases may be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to scavenge free radicals and prevent oxidative damage to cells.
实验室实验的优点和局限性
One advantage of using 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one in lab experiments is its high purity and stability. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess various biological activities, making it a versatile compound for research. However, one limitation of using 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is its low solubility in water, which may require the use of organic solvents for experiments.
未来方向
There are several future directions for research on 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one. One area of interest is the development of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one and its potential therapeutic applications in various diseases. Finally, the development of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one-based drug delivery systems may provide a new avenue for targeted drug delivery.
合成方法
The synthesis of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves the condensation of 3-chlorophenylfuran-2-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. This synthesis method has been reported in several research articles and has been found to yield a high purity product.
属性
产品名称 |
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one |
|---|---|
分子式 |
C15H10ClNO2S2 |
分子量 |
335.8 g/mol |
IUPAC 名称 |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-11-5-6-12(19-11)9-3-2-4-10(16)7-9/h2-8H,1H3/b13-8- |
InChI 键 |
GZTCJTAAKXXHKC-JYRVWZFOSA-N |
手性 SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S |
规范 SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)

![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)

![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)

![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)
